2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol
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Overview
Description
2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol is an organic compound with the molecular formula C18H16N2O . This compound is known for its unique structure, which includes a quinoline core substituted with an aminophenylvinyl group and a methyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the aminophenylvinyl group can be achieved through a series of substitution reactions. For example, the reaction of 2-chloroquinoline with 2-aminophenylvinyl chloride in the presence of a base like potassium carbonate can yield the desired product.
Methylation: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenylvinyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Potassium carbonate, sodium hydride, various halides or nucleophiles.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Aminophenyl)vinyl]quinolin-8-ol: Lacks the methyl group at the 5-position.
2-[2-(2-Aminophenyl)vinyl]-5-chloroquinolin-8-ol: Contains a chlorine atom instead of a methyl group.
2-[2-(2-Aminophenyl)vinyl]-5-ethylquinolin-8-ol: Contains an ethyl group instead of a methyl group.
Uniqueness
2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(E)-2-(2-aminophenyl)ethenyl]-5-methylquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-6-11-17(21)18-15(12)10-9-14(20-18)8-7-13-4-2-3-5-16(13)19/h2-11,21H,19H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPQGMGCVFUJJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C=CC3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)/C=C/C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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